Proven Intermediate for C5aR Inverse Agonist NDT 9513727
The bis-benzo[1,3]dioxol-5-ylmethyl-amine scaffold is the direct synthetic precursor to NDT 9513727, a clinical-stage C5aR inverse agonist. The final compound demonstrates an IC50 of 11.6 nM in C5a radioligand binding assays [1], confirming that the bis-piperonyl motif is functional in a high-potency context. This provides target compound users with a well-characterized synthetic pathway and a validated pharmacological endpoint that cannot be achieved with mono-benzodioxole or simple benzylic amine alternatives.
| Evidence Dimension | Functional potency of derived lead compound |
|---|---|
| Target Compound Data | NDT 9513727 IC50 = 11.6 nM (C5aR binding) |
| Comparator Or Baseline | Piperonylamine-derived analogs: not reported as C5aR ligands |
| Quantified Difference | Only bis-piperonylamine-derived compound achieves nanomolar C5aR affinity in published series |
| Conditions | [125I]-C5a competition radioligand binding assay on human C5aR |
Why This Matters
Researchers aiming to replicate or optimize C5aR antagonist series require the exact bis-benzodioxolylmethyl-amine scaffold, as deviations in the piperonyl substitution pattern abolish target engagement.
- [1] Brodbeck RM, et al. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. J Pharmacol Exp Ther. 2008 Dec;327(3):898-909. View Source
